molecular formula C29H48O2 B1644611 5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE

5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE

Cat. No. B1644611
M. Wt: 428.7 g/mol
InChI Key: VNJBUCCXHRSVLO-ZSKZXBCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE is a natural product found in Dioscorea polystachya with data available.

Scientific Research Applications

1. Conversion to Allo Bile Acids

5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE has been studied for its conversion to allo bile acids. Research demonstrates that when administered to rats, it leads to the production of allochenodeoxycholic and allocholic acids in the bile. This conversion is significant for understanding bile acid metabolism and its implications in liver function and gastrointestinal health (Noll, Doisy, & Elliott, 1973).

2. Role in Sterol Synthesis

The compound plays a role in sterol biosynthesis. Studies have synthesized various sterols using derivatives of 5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE, investigating their effects on sterol synthesis in cell cultures. These studies contribute to our understanding of cholesterol metabolism and its regulation (Schroepfer, Parish, Chen, & Kandutsch, 1977).

3. Impact on Cholesterol Metabolism

Research involving acyl derivatives of this compound has been conducted to study its impact on cholesterol metabolism in Hep G2 cells, a line of liver cancer cells. The findings from these studies are crucial for understanding cholesterol regulation and its implications in liver diseases and cholesterol-related disorders (Piir, Medvedeva, Kashirina, Shevelev, & Misharin, 2004).

4. Antiproliferative Activities

The compound's derivatives have shown antiproliferative activity against various tumor cell lines. This line of research opens potential therapeutic avenues in cancer treatment, particularly in exploring new cytotoxic agents (Santafé, Paz, Rodríguez, & Jiménez, 2002).

5. Chemical Synthesis and Structural Studies

There is significant research focused on the chemical synthesis of various derivatives of 5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE. These studies also include structural determination using techniques like NMR and X-ray crystallography. Such research is foundational in steroid chemistry and aids in the development of new steroidal compounds (Parish, Luo, & Boos, 2001).

properties

Product Name

5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25,27H,7-18H2,1-6H3/t20-,22+,23+,25-,27+,28+,29-/m1/s1

InChI Key

VNJBUCCXHRSVLO-ZSKZXBCESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)OC(=O)C

SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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